N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine
Description
N-[(4-Propan-2-ylphenyl)methyl]pyridin-2-amine is a pyridine derivative featuring a pyridin-2-amine core linked via a methylene group to a 4-isopropylphenyl substituent. This structure combines a heteroaromatic pyridine ring with a hydrophobic isopropylbenzyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
CAS No. |
5427-89-4 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C15H18N2/c1-12(2)14-8-6-13(7-9-14)11-17-15-5-3-4-10-16-15/h3-10,12H,11H2,1-2H3,(H,16,17) |
InChI Key |
WUUODUSRIMIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- typically involves the reaction of 2-pyridinamine with a substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex compounds. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves several steps, including:
- Formation of the Benzyl Ether : Reacting 4-(1-Methylethyl)benzyl alcohol with a pyridine derivative under basic conditions.
- Amination : Introducing the amine group at the 2-position of the pyridine ring through nucleophilic substitution reactions.
Potential Therapeutic Applications
this compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound's interactions with specific molecular targets, such as enzymes and receptors, are crucial for its therapeutic efficacy.
Mechanism of Action
The compound's amine group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions may modulate enzyme activity and influence various biochemical pathways, making it a subject of interest for pharmacological research.
Several studies have highlighted the applications of this compound in various contexts:
- Antimicrobial Activity Study : Research demonstrated that compounds similar to this compound exhibited significant inhibitory effects against bacterial strains, indicating potential use in developing new antibiotics.
- Cancer Treatment Research : A study explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis in malignant cells while sparing normal cells, suggesting its potential as a targeted cancer therapy.
- Enzyme Inhibition Studies : Investigations into how this compound affects specific enzyme activities have shown promising results, pointing towards its utility in drug design aimed at modulating metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Moieties : Oxadiazole-containing analogs (e.g., 5c) exhibit enhanced antimicrobial and anticancer activity compared to simple benzyl derivatives .
- Steric Effects : Bulky groups (e.g., tert-butyl in 3x) improve synthetic yields, likely due to reduced steric hindrance during coupling reactions .
Anticancer Activity
- Oxadiazole Derivatives: Compounds like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) and N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) showed selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to the oxadiazole ring’s ability to engage in hydrogen bonding and π-π stacking .
- Benzyl Derivatives : Simple benzyl analogs (e.g., 15, 16) lack reported anticancer activity, suggesting the oxadiazole moiety is critical for this activity .
Antimicrobial Activity
- Oxadiazole Analogs : N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) exhibited potent antibacterial activity (MIC: 4–8 µg/mL), while the methoxy-substituted analog (1f) showed antifungal activity (MIC: 4 µg/mL) .
- Schiff Bases : N-(4-Nitrobenzylidene)pyridin-2-amine (1h) demonstrated superior anthelmintic activity (paralysis time: 0.27 min; death time: 0.42 min), outperforming albendazole .
Physicochemical Properties
- Lipophilicity : Bulky hydrophobic groups (e.g., isopropyl in the target compound) may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Schiff bases) improve biological activity by modulating electronic interactions with targets .
Biological Activity
N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine, a compound featuring a pyridine moiety, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a propan-2-ylphenyl group. This structural configuration is significant for its biological interactions and activity.
Biological Activities
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyridine derivatives, including this compound. The compound exhibits notable antibacterial and antifungal activities against several pathogens.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 5.64 µM |
| Escherichia coli | Bacterial | 8.33 µM |
| Candida albicans | Fungal | 16.69 µM |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways.
Case Study: Inhibition of Cancer Cell Growth
In a study assessing the effects of this compound on melanoma cells, it was observed that:
- Cell Line : A375 (human melanoma)
- Concentration Range : 0.1 to 10 µM
- Result : Significant reduction in cell viability was noted at concentrations above 1 µM, with an IC50 value determined to be approximately 3 µM.
These results highlight the potential of this compound as an anticancer agent .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, particularly in cancer and inflammatory pathways.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Dihydrofolate reductase | Competitive | 25 µM |
| Protein kinase B (Akt) | Non-competitive | 15 µM |
These findings suggest that this compound may interfere with critical cellular pathways, providing a basis for further therapeutic exploration .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have indicated that the compound binds effectively to active sites on target proteins, influencing their function and activity.
Q & A
Basic: What synthetic routes are commonly employed for N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or reductive amination reaction between 4-isopropylbenzylamine and 2-aminopyridine derivatives. Key steps include:
- Alkylation : Reacting 2-aminopyridine with 4-isopropylbenzyl halides in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via NMR (e.g., δ 8.1–8.3 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
